molecular formula C10H10ClFO2 B6316754 (2-Chloro-5-fluorophenyl)acetic acid ethyl ester CAS No. 1256469-87-0

(2-Chloro-5-fluorophenyl)acetic acid ethyl ester

Cat. No.: B6316754
CAS No.: 1256469-87-0
M. Wt: 216.63 g/mol
InChI Key: OSZJBPIFQMGZOM-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)acetic acid ethyl ester is an aromatic ester featuring a chloro-fluoro-substituted phenyl ring linked to an ethyl acetate group. Such esters are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging substituent effects for tailored reactivity and bioavailability.

Properties

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZJBPIFQMGZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (2-Chloro-5-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to the corresponding acid and ethanol in the presence of a base or acid.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.

Major Products Formed

    Hydrolysis: (2-Chloro-5-fluorophenyl)acetic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: (2-Chloro-5-fluorophenyl)ethanol.

Scientific Research Applications

(2-Chloro-5-fluorophenyl)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Substituent Position Variations

Example Compounds :

  • 2-(2-Chloro-4-fluorophenyl)acetic acid (similarity 0.95): Differs in fluorine position (para vs. meta), altering electronic effects.
  • 2-(3-Chloro-5-fluorophenyl)acetic acid (similarity 0.86): Chlorine and fluorine at meta positions may reduce steric hindrance, favoring nucleophilic substitution reactions compared to ortho/para-substituted analogs .

Impact : Substituent positions influence electronic distribution, steric accessibility, and metabolic stability. Para-substituted derivatives often exhibit higher polarity due to symmetrical charge distribution.

Ester Group Variations

Example Compounds :

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate : A methyl ester analog (molecular weight ~214.6) with reduced lipophilicity compared to the ethyl ester. Ethyl esters generally exhibit slower hydrolysis rates due to higher steric hindrance, enhancing metabolic stability .
  • Ethyl 2-(3-chloro-5-cyanophenoxy)acetate (C₁₁H₁₀ClNO₃): Incorporates a cyano group, increasing electron-withdrawing effects and reducing pKa of the adjacent ester carbonyl, accelerating hydrolysis under basic conditions .

Data Table :

Compound Name Molecular Formula Molecular Weight Key Properties Similarity Score
2-Chloro-5-fluorophenylacetic acid C₈H₆ClFO₂ 188.58 Parent acid; higher polarity 0.93
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate C₁₀H₁₁ClFNO₃ 247.65 Melting point: 76–80°C; amino group enhances solubility
Methyl 2-(2-chloro-4-fluorophenyl)acetate C₉H₈ClFO₂ 200.61 Lower lipophilicity vs. ethyl ester 0.87

Functional Group Modifications

  • Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate: The amino group introduces basicity and hydrogen-bonding capacity, increasing water solubility (melting point 76–80°C) compared to non-amino analogs .

Heterocyclic vs. Aromatic Systems

  • (5-Fluoro-1H-indol-3-yl)acetic acid ethyl ester : The indole core introduces aromatic nitrogen, enabling interactions with biological targets (e.g., serotonin receptors). Fluorine at the 5-position may stabilize the aromatic system, contrasting with the phenyl-based target compound .

Biological Activity

(2-Chloro-5-fluorophenyl)acetic acid ethyl ester, with the CAS number 1256469-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and a fluorine substituent on a phenyl ring, which significantly influences its biological activity. The presence of these halogens can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound has been shown to interact with various molecular targets, including enzymes involved in cell cycle regulation and apoptosis.
  • Cell Cycle Effects : It affects the cell cycle by inhibiting Aurora kinase A (AURKA), leading to cell cycle arrest in the G2/M phase. This inhibition is crucial for cancer therapy as it can induce apoptosis in cancer cells through caspase activation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • The compound has been linked to inducing caspase-mediated apoptotic cell death in various cancer cell lines. Studies have shown that it can significantly reduce cell viability in human colon cancer cells (HCT116) by promoting apoptosis.
    • Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
HCT1165.0Induction of apoptosis via caspases
MCF77.2Cell cycle arrest at G2/M phase
A5496.5Inhibition of AURKA
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been noted, although further studies are needed to quantify this activity .
  • Potential for Drug Development :
    • Due to its unique structure and biological activity, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on HCT116 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound's ability to inhibit AURKA is a promising mechanism for developing new anticancer therapies.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against various pathogens. The results demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against selected strains, suggesting its potential as an antimicrobial agent .

Q & A

Q. What advanced analytical methods identify degradation products under accelerated storage conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH, UV light) followed by LC-QTOF-MS/MS identify oxidation products (e.g., carboxylic acid derivatives) and photolytic cleavage products. Fragmentation patterns and isotopic labeling confirm structures. Kinetic modeling (Arrhenius equation) extrapolates shelf-life .

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